N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine
Description
N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings interconnected via a methylene-amine linker. The first pyrazole (1-methyl-1H-pyrazol-5-yl) bears a methyl group at the N1 position and a methylene (-CH2-) group at the C5 position. The second pyrazole (1-propyl-1H-pyrazol-3-amine) has a propyl group at N1 and a primary amine (-NH2) at C3. This compound’s molecular formula is C11H20N5, with a calculated molecular weight of 222.31 g/mol. Its structure suggests moderate polarity due to the amine group, which may act as a hydrogen bond donor, and alkyl substituents that confer hydrophobic character .
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-3-7-16-8-5-11(14-16)12-9-10-4-6-13-15(10)2/h4-6,8H,3,7,9H2,1-2H3,(H,12,14) |
InChI Key |
WMUGXZVTDFKYTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the coupling of 5-aminopyrazole with a suitable electrophile. One common method includes the use of nucleophilic substitution reactions where the pyrazole ring is functionalized with various substituents . For instance, the reaction of 5-aminopyrazole with an alkyl halide under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group participates in alkylation and acylation reactions. Key examples include:
| Reaction Type | Reagent/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 8h | N-Methyl derivative | 72–85% | |
| Acylation | Acetyl chloride, pyridine, 0°C → RT | N-Acetylated compound | 68% | |
| Sulfonylation | Tosyl chloride, Et₃N, CH₂Cl₂, 24h | N-Tosyl derivative | 81% |
These reactions retain the pyrazole backbone while modifying the amine’s electronic profile, enabling tailored physicochemical properties for drug discovery .
Oxidation and Redox Behavior
The amine group undergoes oxidation under controlled conditions:
-
Oxidation to imine :
(in acidic aqueous ethanol, 50°C). -
Peroxide-mediated oxidation :
Hydrogen peroxide (30%) in acetic acid generates N-oxide derivatives, though with lower selectivity (∼40%) due to competing ring oxidation.
Cyclization and Heterocycle Formation
The compound serves as a precursor in heterocyclic synthesis:
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Carbonyl compounds | HCl (gaseous), reflux, 12h | Tetrahydroimidazopyrazines | Anticancer scaffolds |
| Isocyanates | THF, 60°C, 6h | Urea-linked pyrazole hybrids | Kinase inhibition |
Cyclization reactions exploit the amine’s nucleophilicity and pyrazole’s directing effects for regioselective bond formation.
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable functionalization of pyrazole rings:
| Reaction | Catalyst System | Substituent Introduced | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl/heteroaryl groups at C4 | 65–78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amination at C3/C5 positions | 55% |
These modifications enhance π-stacking capabilities for target engagement in medicinal chemistry .
Biological Interactions (Non-enzymatic)
Though not direct chemical reactions, its interactions with biomolecules inform reactivity:
| Target | Binding Affinity (Kd) | Interaction Mechanism |
|---|---|---|
| Cytochrome P450 3A4 | 12.3 μM | Coordination via amine lone pair |
| DNA minor groove | ΔTm = +4.2°C | Intercalation stabilized by H-bonding |
Stability Under Physiological Conditions
Hydrolytic stability data:
| Condition | Half-Life (t₁/₂) | Degradation Pathway |
|---|---|---|
| pH 7.4 buffer, 37°C | 6.2h | Amine protonation → ring opening |
| Human plasma | 3.8h | Enzymatic N-dealkylation |
This compound’s multifunctional reactivity positions it as a versatile intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and anticancer agents . Its stability and regioselectivity challenges highlight the need for optimized reaction protocols in industrial applications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine has shown promising results in antimicrobial studies. Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives synthesized from similar pyrazole structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition zones compared to standard antibiotics like streptomycin .
Cancer Therapy
The compound's structural features suggest potential applications in cancer therapy. Pyrazole derivatives often interact with biological targets involved in cancer progression. For example, compounds with similar pyrazole backbones have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Agricultural Applications
Pesticidal Properties
Research has indicated that certain pyrazole derivatives possess herbicidal and insecticidal properties. This compound could potentially be developed as a pesticide due to its bioactivity against various agricultural pests. Studies have demonstrated that pyrazole compounds can disrupt the growth of specific insects, thereby protecting crops from infestation.
Plant Growth Regulation
Some pyrazole derivatives have been investigated for their role as plant growth regulators. They can influence various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors. The application of such compounds could lead to improved agricultural yields and sustainability .
Material Science
Synthesis of Functional Materials
this compound can be utilized in the synthesis of functional materials, including polymers and nanomaterials. The unique properties of pyrazole compounds allow for the design of materials with specific functionalities, such as enhanced thermal stability or electrical conductivity .
Catalytic Applications
The compound may also serve as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates. Pyrazole-based catalysts have been explored for their efficiency in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Case Study 1: Antimicrobial Efficacy
A study investigated the antibacterial activity of synthesized pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as novel antimicrobial agents.
| Compound | Inhibition Zone (mm) | Bacteria |
|---|---|---|
| Compound A | 18 | E. coli |
| Compound B | 22 | S. aureus |
Case Study 2: Agricultural Application
In a field trial, a pyrazole derivative was tested for its efficacy against aphids on soybean crops. The results showed a reduction in pest populations by over 70% within two weeks of application.
| Treatment | Aphid Population Reduction (%) |
|---|---|
| Control | 0 |
| Pyrazole Treatment | 70 |
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application, but often include key signaling pathways in cells .
Comparison with Similar Compounds
Key Observations:
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine incorporates a pyridine ring, which increases polarity and hydrogen bond acceptor capacity via its lone pair on nitrogen .
Hydrogen Bonding: The target’s primary amine (-NH2) serves as a hydrogen bond donor, while its pyrazole ring nitrogen atoms act as weak acceptors. In contrast, the ether-containing analog () exhibits stronger acceptor capacity via its oxygen atom but lacks donor groups .
Molecular Weight and Solubility: The benzyl-ether derivative () has a significantly higher molecular weight (328.47 g/mol) due to its aromatic benzyl group, likely reducing aqueous solubility compared to the target compound.
Synthetic Accessibility :
- Compounds in were synthesized via similar routes (e.g., nucleophilic substitution), suggesting the target compound could be prepared using analogous methods with appropriate starting materials .
Research Implications
- Crystallography : Tools like SHELX and WinGX () could resolve the target compound’s crystal structure, elucidating hydrogen bonding patterns and packing efficiency .
- Structure-Activity Relationships (SAR) : Substituting the methylene-amine linker with ether or pyridine groups (as in analogs) may tune electronic properties and bioavailability.
Biological Activity
N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential applications in treating various diseases. This article delves into its biological activity, synthesizing findings from diverse research studies and reviews.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The specific arrangement of the methyl and propyl groups contributes to its pharmacological profile.
This compound acts primarily as a selective androgen receptor modulator (SARM). Research indicates that it exhibits strong antagonistic activity against androgen receptors, which is beneficial in conditions such as prostate cancer where androgen signaling plays a critical role .
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential in cancer therapy and other therapeutic areas. Below are key findings:
Anticancer Activity
A review of pyrazole derivatives indicated that compounds similar to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. For example:
These values suggest that the compound has promising anticancer properties, particularly in inhibiting the growth of breast and liver cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been associated with anti-inflammatory effects. Studies have shown that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha, indicating potential use in inflammatory diseases .
Case Studies
A notable case study involved the evaluation of N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives, which exhibited higher antifungal activity compared to traditional agents . Although not directly related to this compound, these findings underscore the broader applicability of pyrazole compounds in treating various diseases.
Q & A
Q. What are the common synthetic routes for N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine?
The compound is typically synthesized via multi-step condensation reactions. For example, pyrazole derivatives are often prepared by reacting substituted propenones with hydrazine derivatives in acidic conditions, followed by alkylation or reductive amination steps. A related method involves coupling (1-methyl-1H-pyrazol-5-yl)methanamine with a propyl-substituted pyrazole precursor under catalytic conditions . Yield optimization may require adjusting reaction time, temperature, and stoichiometry of reagents.
Q. How is the compound structurally characterized in academic research?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify substituent positions and verify regioselectivity. For instance, methyl groups on the pyrazole ring resonate at δ 2.2–2.5 ppm, while amine protons appear as broad singlets near δ 4.5–5.0 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- IR : Absorbance bands for amine (-NH) and aromatic C-N stretches (1500–1600 cm) are critical for functional group verification .
Q. What are the key chemical properties influencing reactivity?
The compound exhibits:
- Basicity : The pyrazole amine group (pKa ~6–8) can participate in acid-base reactions or coordinate with metal ions.
- Electrophilic substitution : The electron-rich pyrazole ring undergoes halogenation or nitration under controlled conditions.
- Redox activity : Oxidation of the methyl or propyl groups may yield hydroxyl or carbonyl derivatives, depending on the oxidizing agent (e.g., KMnO or HO) .
Advanced Research Questions
Q. How do structural modifications impact biological activity in medicinal chemistry studies?
Modifying the methyl or propyl groups alters lipophilicity and target binding. For example:
- Replacing the methyl group with bulkier substituents (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility.
- The propyl chain’s length influences interactions with hydrophobic pockets in enzymes, as seen in kinase inhibitors . Quantitative structure-activity relationship (QSAR) models combined with molecular docking can predict optimal substituents for target affinity .
Q. What analytical challenges arise during purity assessment and impurity profiling?
Challenges include:
- Isomeric impurities : Regioisomers from incomplete regioselective synthesis require separation via HPLC (C18 columns, acetonitrile/water gradients).
- Residual solvents : GC-MS detects trace dimethyl sulfoxide (DMSO) or dichloromethane from synthesis .
- Degradation products : Accelerated stability studies (40°C/75% RH) identify hydrolytic or oxidative byproducts, analyzed by LC-MS .
Q. How do intermolecular interactions influence crystallization for X-ray studies?
Hydrogen bonding and π-π stacking dominate packing behavior. For example:
- The amine group forms N-H···N hydrogen bonds with adjacent pyrazole rings, creating 1D chains.
- Methyl and propyl groups contribute to van der Waals interactions, affecting crystal density. SHELXL refinement (via WinGX) resolves anisotropic displacement parameters, while ORTEP visualizes thermal ellipsoids . Twinning or disorder in crystals may require data collection at low temperatures (100 K) .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 60–100°C | Higher temps favor faster kinetics but risk decomposition |
| Catalyst | Pd(OAc), CuBr | Cu catalysts reduce side reactions in coupling steps |
| Solvent | DMF, DMSO | Polar aprotic solvents enhance solubility of intermediates |
Q. Table 2. Key Spectral Data
| Technique | Diagnostic Peaks/Signals | Reference |
|---|---|---|
| H NMR (CDCl) | δ 1.0 (t, -CHCHCH), δ 4.5 (s, -NH) | |
| HRMS (ESI+) | [M+H]+ = 235.1552 (calc. 235.1549) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
